![molecular formula C25H20F2N2O5 B2822538 3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005261-01-7](/img/structure/B2822538.png)
3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H20F2N2O5 and its molecular weight is 466.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical and Electronic Materials
Diketopyrrolopyrrole derivatives exhibit remarkable photophysical properties, making them suitable for use in the development of novel organic optoelectronic materials. Their synthesis under mild conditions leads to compounds with varied absorption and emission spectra, which are crucial for applications in light-emitting devices and as acid-base indicators due to their solubility and optical properties under different conditions. For instance, symmetrically substituted diketopyrrolopyrrole derivatives demonstrate potential in synthesizing organic optoelectronic materials with increased water solubility, beneficial for biological applications (Zhang et al., 2014).
Polymer Solar Cells
In the context of renewable energy, diketopyrrolopyrrole-based polymers have been synthesized to serve as electron transport layers in polymer solar cells. Their electron-deficient nature and planar structure afford high conductivity and electron mobility, enhancing device performance by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface. This application underscores the efficiency of DPP derivatives in improving the power conversion efficiency of solar energy devices (Hu et al., 2015).
Anti-Cancer Therapeutics
Moreover, pyrrole derivatives, a related class of compounds, have shown promise in the development of anti-cancer therapeutics. They act as inhibitors for protein kinases such as EGFR and VEGFR, crucial in cancer progression. Their mechanisms include forming stable complexes with the kinases, entering electrostatic interactions with cell membranes, and inducing apoptosis in malignant cells. These compounds also exhibit antioxidant properties in inflamed tissues, further supporting their therapeutic potential (Kuznietsova et al., 2019).
Novel Heterocyclic Compounds Synthesis
DPP derivatives and similar molecules are instrumental in synthesizing novel heterocyclic compounds with potential pharmaceutical applications. Through various synthetic strategies, researchers have developed compounds with unique structures and properties, contributing to the discovery of new drugs and materials with specific functionalities (Salnikova et al., 2019).
Propriétés
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O5/c1-32-18-13-9-16(10-14-18)28-23(30)20-21(15-7-11-19(12-8-15)33-25(26)27)29(34-22(20)24(28)31)17-5-3-2-4-6-17/h2-14,20-22,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFZWSXERABNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
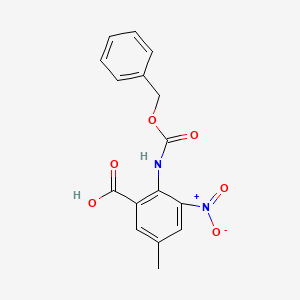
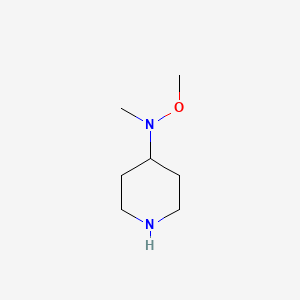
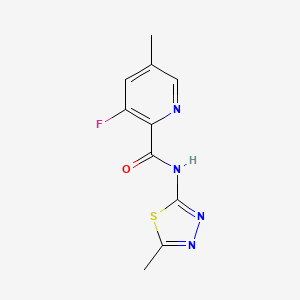
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2822459.png)

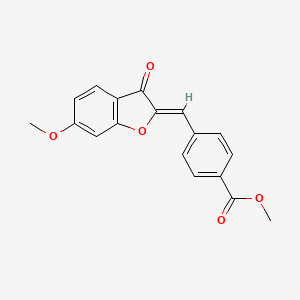
![2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822463.png)
![N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2822464.png)
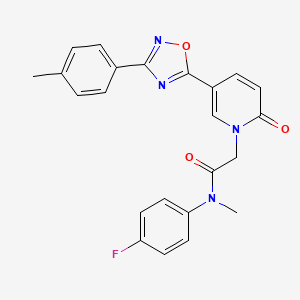
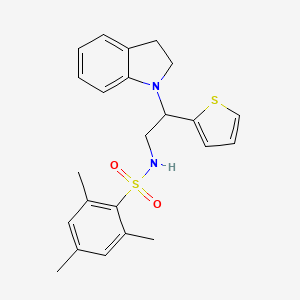

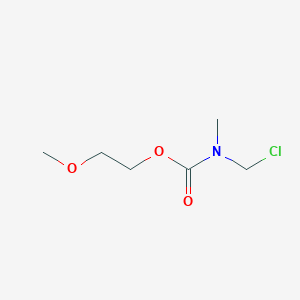
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2822475.png)
![methyl 2-[[(Z)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2822478.png)
